molecular formula C16H16ClN3O2 B4520476 6-(2-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

6-(2-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4520476
M. Wt: 317.77 g/mol
InChI Key: GGQSKIWGIGSBSU-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0931045 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Novel pyridine and fused pyridine derivatives, including pyridazinone-related compounds, have been synthesized and evaluated for their potential as antimicrobial and antioxidant agents. Molecular docking studies on these compounds have shown moderate to good binding energies, indicating potential biological activity (Flefel et al., 2018).

Antimicrobial Activity

A series of pyridine, pyrimidinones, and oxazinones derivatives were synthesized, showing good antibacterial and antifungal activities. These activities were comparable to standard drugs such as streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Anticancer Agents

New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity. One compound, in particular, showed high potency against a 60 cancer cell line panel, suggesting the potential of these compounds as anticancer agents (Katariya et al., 2021).

Structural and Spectroscopic Studies

Structural characterization and spectroscopic studies of new pyridazinone derivatives have provided insights into their chemical properties and potential applications in medicinal chemistry. These studies include crystal structure analysis, NBO, AIM, and SQMFF calculations, offering a foundation for future research into their biological activities (Kalai et al., 2021).

Synthesis of Heterocycles

Efficient synthesis methods for nitrogen-containing heterocycles, including pyrazole, triazole, pyridinone, and pyrimidinone derivatives, have been described. These methodologies open avenues for exploring the biological activities of these compounds and their potential therapeutic applications (Behalo & Aly, 2011).

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-6-2-1-5-12(13)14-7-8-15(21)20(18-14)11-16(22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQSKIWGIGSBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.